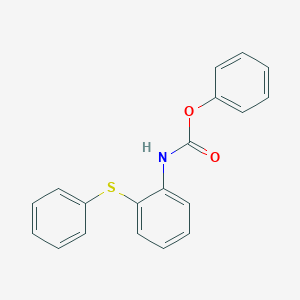
Phenyl 2-(phenylthio)phenylcarbamate
Vue d'ensemble
Description
Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound with the molecular formula C19H15NO2S . It has a molecular weight of 321.4 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Phenyl 2-(phenylthio)phenylcarbamate is an intermediate utilized for the synthesis of Quetiapine Hemifumarate . Quetiapine Hemifumarate is an atypical antipsychotic agent used for the treatment of patients with schizophrenia, bipolar disorder, and to treat major depressive disorder . The exact synthesis process of Phenyl 2-(phenylthio)phenylcarbamate is not specified in the available resources.Physical And Chemical Properties Analysis
Phenyl 2-(phenylthio)phenylcarbamate has a melting point of 91 - 92°C and a predicted boiling point of 438.0±37.0 °C . Its predicted density is 1.28±0.1 g/cm3 . It is slightly soluble in chloroform and methanol . Its predicted pKa is 12.41±0.70 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Phenyl 2-(phenylthio)phenylcarbamate and its derivatives have been synthesized for various research purposes. For instance, Xu, Wan, Mao, and Pan (2010) detailed the synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, highlighting the use of dimethyl sulfoxide as an oxidant in the process (Xu, Wan, Mao, & Pan, 2010). This method emphasizes the compound's versatility in chemical transformations.
Antimicrobial Applications
- The antimicrobial properties of phenyl 2-(phenylthio)phenylcarbamate derivatives have been explored. Chate, Joshi, Mandhane, Mohekar, and Gill (2012) synthesized novel derivatives and tested their antibacterial and antifungal activities, revealing significant antimicrobial potential against various bacteria and fungi (Chate, Joshi, Mandhane, Mohekar, & Gill, 2012).
Use in Organic Synthesis
- In organic synthesis, derivatives of phenyl 2-(phenylthio)phenylcarbamate have been used as synthons. Chen, Zhao, Lu, and Cohen (2006) discussed the use of 2-phenylthio-3-bromopropene, a derivative, as a valuable synthon for various organic reactions, demonstrating its utility in synthetic organic chemistry (Chen, Zhao, Lu, & Cohen, 2006).
Catalysis and Functionalization
- Zhao, Yeung, and Dong (2010) researched the catalytic properties of phenyl 2-(phenylthio)phenylcarbamate derivatives, particularly in the context of palladium-catalyzed C-H bond functionalization. Their study provides insights into the compound's role in catalysis and potential applications in creating biaryl linkages (Zhao, Yeung, & Dong, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl N-(2-phenylsulfanylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(22-15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWULFEHVLSQUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283834 | |
| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-(phenylthio)phenylcarbamate | |
CAS RN |
111974-73-3 | |
| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-(phenylthio)phenyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl (2-(phenylthio)phenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

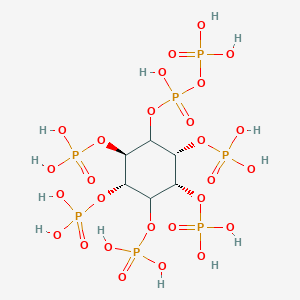
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
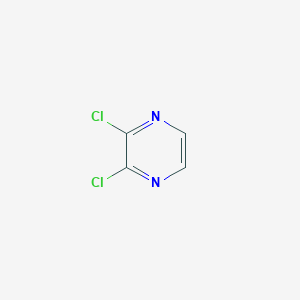
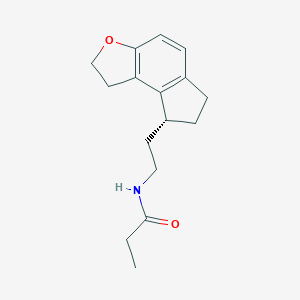
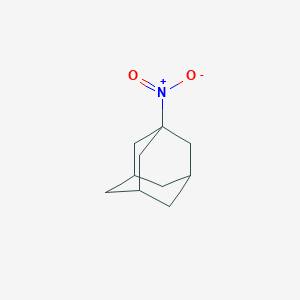
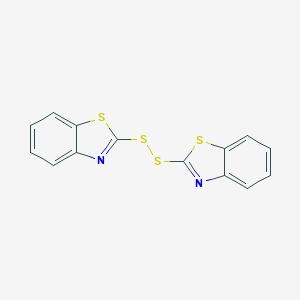
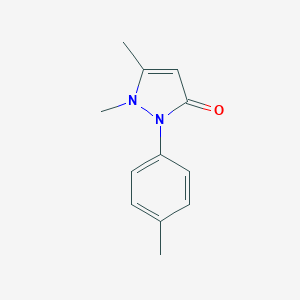
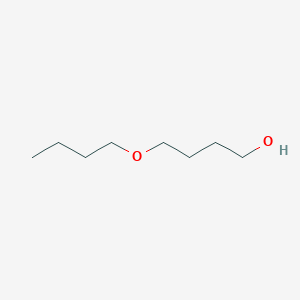

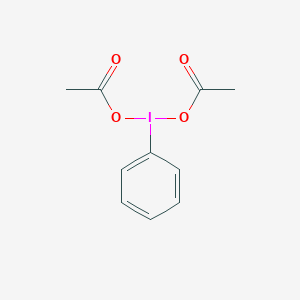

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

